1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds with 1,2,4-oxadiazole and piperazine derivatives have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole derivatives, showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a mouse tumor model. These compounds showed significant reductions in tumor volume and cell number, along with the suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Synthesis and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities, finding moderate activity in these areas (Sanjeevarayappa et al., 2015).
Antidepressant and Anxiolytic Activities
Kumar et al. (2017) designed and synthesized a series of compounds based on the 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine structure, finding some of these compounds displayed significant antidepressant and anxiolytic activities (Kumar et al., 2017).
Safety and Hazards
Future Directions
1,2,4-Oxadiazoles are an important class of compounds in the field of organic synthesis, and there is a continuously increasing number of publications related to their application . Future research may focus on developing new synthetic methods for these compounds and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert its effects by inhibiting the growth of or destroying infectious agents.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This suggests that 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride may interact with enzymes such as acetylcholinesterase and potentially other proteins and biomolecules.
Molecular Mechanism
Oxadiazole derivatives have been reported to inhibit acetylcholinesterase , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.
Properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVYOVLJDYARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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